Computed Lipophilicity (XLogP3-AA) of Isobutyl vs. n-Butyl and Isopropyl N-Alkyl Benzimidazole Ethanol Analogs
The target compound has a computed XLogP3-AA of 2.3 [1]. This places it between the less lipophilic N-isopropyl analog (estimated XLogP3 ~1.8–1.9 based on one fewer methylene unit) and the N-n-butyl analog 1-(1-butyl-1H-benzimidazol-2-yl)ethanol (estimated XLogP3 ~2.8, adding one methylene in a linear chain) . The branched isobutyl group imparts a distinct steric profile (three rotating bonds total) compared to the linear n-butyl chain, which may affect entropic contributions to binding and metabolic soft-spot exposure.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | N-n-butyl analog: estimated XLogP3 ~2.8; N-isopropyl analog: estimated XLogP3 ~1.8–1.9 |
| Quantified Difference | ΔLogP ≈ −0.5 vs. n-butyl; ΔLogP ≈ +0.4–0.5 vs. isopropyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release); analog values estimated by structural increment analysis |
Why This Matters
Lipophilicity differences of 0.4–0.5 log units can translate to measurable differences in membrane permeability, plasma protein binding, and CYP-mediated clearance, directly impacting the suitability of the compound for cellular vs. biochemical assay formats.
- [1] PubChem. Compound Summary for CID 2873646: 1-[1-(2-Methylpropyl)benzimidazol-2-yl]ethanol. Computed Properties, XLogP3-AA. National Center for Biotechnology Information, 2025. View Source
